

# Technical Support Center: Lithium Bromide Trihydrate Crystallization in Chiller Systems

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## Compound of Interest

Compound Name: *Lithium bromide trihydrate*

Cat. No.: *B14439304*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address the crystallization of lithium bromide (LiBr) trihydrate in chiller systems.

## Frequently Asked Questions (FAQs)

Q1: What is **lithium bromide trihydrate** crystallization and why is it problematic?

A1: Lithium bromide (LiBr) solution is a common absorbent in absorption chiller systems. Crystallization is a phase change where the LiBr solution turns from a liquid to a solid crystalline state.<sup>[1]</sup> This occurs when the solution's concentration becomes too high for a given temperature, exceeding its solubility limit.<sup>[2]</sup> The resulting solid LiBr deposits can block pipelines, heat exchangers, and spray distributors, impeding fluid flow.<sup>[1][2]</sup> This blockage reduces heat transfer efficiency, diminishes cooling capacity, and can lead to a complete system shutdown, requiring potentially lengthy and labor-intensive decrystallization procedures.<sup>[1][3]</sup>

Q2: What are the primary causes of LiBr crystallization in a chiller?

A2: Crystallization is primarily caused by two main factors: the LiBr solution becoming too concentrated or its temperature dropping too low.<sup>[4]</sup> Specific operational issues that can lead to these conditions include:

- Excessively low cooling water temperatures: This can cause localized over-cooling in the absorber.[\[2\]](#)
- High heat input in the generator: This can lead to an overly concentrated solution.[\[5\]](#)
- Sudden power failure: If a chiller running at full load loses power, the dilution cycle that normally runs at shutdown does not occur, leaving a highly concentrated solution to cool down and crystallize.[\[6\]](#)
- Improper startup or shutdown procedures: Failure to complete the dilution cycle can leave concentrated solution in parts of the system.[\[2\]](#)
- Air leakage into the system: The presence of non-condensable gases can interfere with the absorption process, leading to a higher concentration of the LiBr solution.[\[5\]](#)
- Rapidly fluctuating cooling tower water temperature: Sudden drops in temperature can over-cool the concentrated solution.[\[6\]](#)

Q3: How can crystallization be prevented?

A3: Prevention is centered on maintaining the LiBr solution within its safe operating range of temperature and concentration. Key strategies include:

- Automated Controls: Modern chillers are equipped with control systems to prevent crystallization. These can include:
  - Temperature Relays: Installed on the generator outlet, these relays shut off the heat source if the concentrated solution temperature exceeds a set limit, preventing over-concentration.[\[7\]](#)
  - Liquid Level Controllers: If the refrigerant (water) level in the evaporator is too high, a controller can bypass it to the absorber to dilute the LiBr solution.[\[7\]](#)
- Proper Shutdown Procedures: Always allow the chiller to complete its automated dilution cycle. This cycle runs the solution pump after the heat source is shut off to mix the concentrated solution from the generator with the weaker solution in the absorber, lowering the overall concentration to a safe level for shutdown.[\[6\]](#)[\[7\]](#)

- **Use of Additives:** Chemical additives, known as crystallization inhibitors, can be introduced into the LiBr solution to lower its crystallization temperature, expanding the safe operating range.[\[6\]](#)[\[8\]](#)
- **Regular Maintenance:** Periodic inspections help identify and rectify issues like air leaks that can lead to crystallization.[\[1\]](#)

Q4: Are there chemical additives that can inhibit crystallization?

A4: Yes, various chemical additives can be used to suppress the crystallization temperature of aqueous LiBr solutions. These inhibitors work by interfering with the formation of crystal nuclei. [\[8\]](#) Research has shown that certain organophosphorous compounds and ionic liquids can be effective.[\[3\]](#)[\[9\]](#) For example, some additives, when used at concentrations around 500 ppm, have been shown to decrease the crystallization temperature by as much as 13°C (23.4°F).[\[8\]](#)

## Data Presentation

Table 1: Crystallization Temperature of Aqueous Lithium Bromide Solutions

This table provides the temperature at which crystallization begins for various concentrations of lithium bromide in water. Operating the chiller at temperatures and concentrations near these limits increases the risk of crystallization.

LiBr Concentration (wt%)	Crystallization Temperature (°C)	Crystallization Temperature (°F)	Source(s)
58	12	53.6	<a href="#">[3]</a>
59	< 20	< 68	<a href="#">[3]</a>
61	27	80.6	<a href="#">[4]</a>
63	38	100.4	<a href="#">[4]</a>
64.5	44.4	112	<a href="#">[6]</a>
65.4	59.85	140	<a href="#">[7]</a> <a href="#">[10]</a>
66.2	67.25	153	<a href="#">[7]</a> <a href="#">[10]</a>
67.1	75.35	168	<a href="#">[7]</a> <a href="#">[10]</a>
68.2	86.35	187	<a href="#">[7]</a> <a href="#">[10]</a>
69.5	100.25	212	<a href="#">[7]</a> <a href="#">[10]</a>

Table 2: Efficacy of Selected Crystallization Inhibitors

This table summarizes the performance of various additives in depressing the crystallization temperature of LiBr solutions. The data is based on experimental studies with a LiBr concentration of approximately 60.8 wt%.[\[6\]](#)

Additive	Concentration (ppm)	Crystallization Temperature Depression (°C)	Crystallization Temperature Depression (°F)
Methylene Diphosphoric Acid (MDPA)	500	13	23.4
1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP)	500	Effective, but less than MDPA	Effective, but less than MDPA
Aminotri-(methylenephosphonic acid) (ATMP)	500	Data not specified	Data not specified
Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP)	500	Data not specified	Data not specified
Uramil-N,N-diacetic acid	500	Data not specified	Data not specified

Note: One study noted a decrease of up to 13°C below the experimental freezing point and 22°C below the equilibrium freezing point for one of the tested additives.[\[6\]](#)

## Troubleshooting Guides

### Guide 1: Identifying a Crystallization Event

Symptom:

- A sudden decrease in cooling capacity.[\[11\]](#)
- Alarm from the chiller's control panel.
- Low temperature on the surface of the low-temperature heat exchanger or solution spray pipes.[\[11\]](#)

- The de-crystallization pipe temperature is higher than 65°C (149°F).[11]

#### Verification Steps:

- Check the chiller's control panel for any crystallization-specific alarms or warnings.
- Carefully inspect the sight glasses (if available) for the presence of solid crystals or slush-like solution.
- Use a non-contact infrared thermometer to check the surface temperatures of the heat exchangers and associated piping. A significant and unexpected cold spot can indicate a blockage due to crystallization.

#### Guide 2: Manual De-crystallization Procedure

**WARNING:** This procedure should only be performed by trained personnel familiar with the specific chiller model. Always consult the manufacturer's operation and maintenance manual before proceeding. Failure to follow safety protocols can result in equipment damage or personal injury.

**Objective:** To safely dissolve the crystallized LiBr solution by applying heat and diluting the concentrated solution.

#### Procedure:

- **Isolate the Chiller:** Safely shut down the chiller according to the manufacturer's emergency shutdown procedure.
- **Adjust Temperature Setpoints:** In the chiller's control system, manually lower the temperature setpoints for the de-crystallization pipe and the condenser. For example, a deviation of -20°C for the de-crystallization pipe and -15°C for the condenser may be required.[11]
- **Manual Control:** Switch the chilled and cooling water pumps to manual mode.[11]
- **Initiate Heating:** The goal is to use the chiller's own heat source (e.g., steam or hot water to the generator) to warm the solution. The specific method to apply heat for de-crystallization

varies by manufacturer. One common method involves back-flowing hot, high-pressure solution from the generator through the cooler, crystallized sections.[\[6\]](#)

- **Monitor Temperatures:** Continuously monitor the temperature of the heat exchanger surface and solution pipes. A gradual and steady increase in temperature indicates that the crystal blockage is dissolving.[\[11\]](#) The process is complete when the previously cold surfaces become hot.[\[11\]](#)
- **Dilute the Solution:** Once the blockage is cleared, it may be necessary to manually introduce refrigerant (distilled water) into the solution loop to dilute the overly concentrated LiBr. This can sometimes be achieved by manually starting the refrigerant pump and opening a bypass valve.[\[6\]](#)
- **For Stubborn Crystallization:** If the blockage does not clear, it may be necessary to pump hot de-ionized water directly into the high-temperature heat exchanger or generator.[\[5\]](#) Note: The amount of water added must be recorded so it can be removed later to restore the correct solution concentration.
- **Return to Normal Operation:** Once temperatures are stable and the solution is flowing, remove any jumpers, return the system to automatic control, and restart the chiller in its normal cooling mode.[\[6\]](#)
- **Identify the Root Cause:** After successfully de-crystallizing the unit, it is crucial to investigate and rectify the initial cause of the crystallization to prevent a recurrence.[\[6\]](#)

## Experimental Protocols

### Protocol 1: Determination of LiBr Solution Concentration via Electrical Conductivity

**Objective:** To determine the mass percent concentration of an aqueous LiBr solution by measuring its electrical conductivity and temperature.

**Materials:**

- Submersion toroidal conductivity sensor
- Conductivity meter

- Calibrated temperature probe
- Sample of LiBr solution
- Beaker or sample container
- Stir plate and stir bar
- Reference chart or empirical formula correlating conductivity, temperature, and concentration.

#### Methodology:

- Sample Preparation: Obtain a representative sample of the LiBr solution from the chiller system. Allow the sample to reach a stable temperature.
- Calibration: Calibrate the conductivity meter and temperature probe according to the manufacturer's instructions.
- Measurement: a. Place the LiBr solution sample in a beaker on a stir plate and add a stir bar. b. Submerge the conductivity sensor and the temperature probe into the solution. c. Begin gentle stirring to ensure a homogenous sample and stable temperature reading. d. Record the electrical conductivity (in mS/cm) and the temperature (in °C) simultaneously once the readings have stabilized.
- Concentration Determination: a. Use an established empirical formula or a lookup table that correlates the measured temperature and electrical conductivity to the LiBr mass concentration. b. For example, one study provides the following empirical correlation for concentrations between 45% and 60% and temperatures between 25°C and 95°C:  $C = 0.236 * T - 0.141 * EC + 34.09$  Where:
  - C is the concentration in mass %
  - T is the temperature in °C
  - EC is the electrical conductivity in mS/cm



- Data Recording: Record the final calculated concentration, along with the raw temperature and conductivity data, for your experimental log.

#### Protocol 2: Evaluating the Efficacy of a Crystallization Inhibitor

Objective: To quantify the effectiveness of a chemical additive in depressing the crystallization temperature of a concentrated LiBr solution.

#### Materials:

- Concentrated LiBr stock solution of a known concentration (e.g., 60-65 wt%)
- Crystallization inhibitor additive to be tested
- Analytical balance
- Multiple test tubes (Pyrex)
- Temperature-programmable cooling bath
- High-precision thermocouples ( $\pm 0.01^{\circ}\text{C}$ )
- Data logging system
- Filtration apparatus (0.2  $\mu\text{m}$  filter)

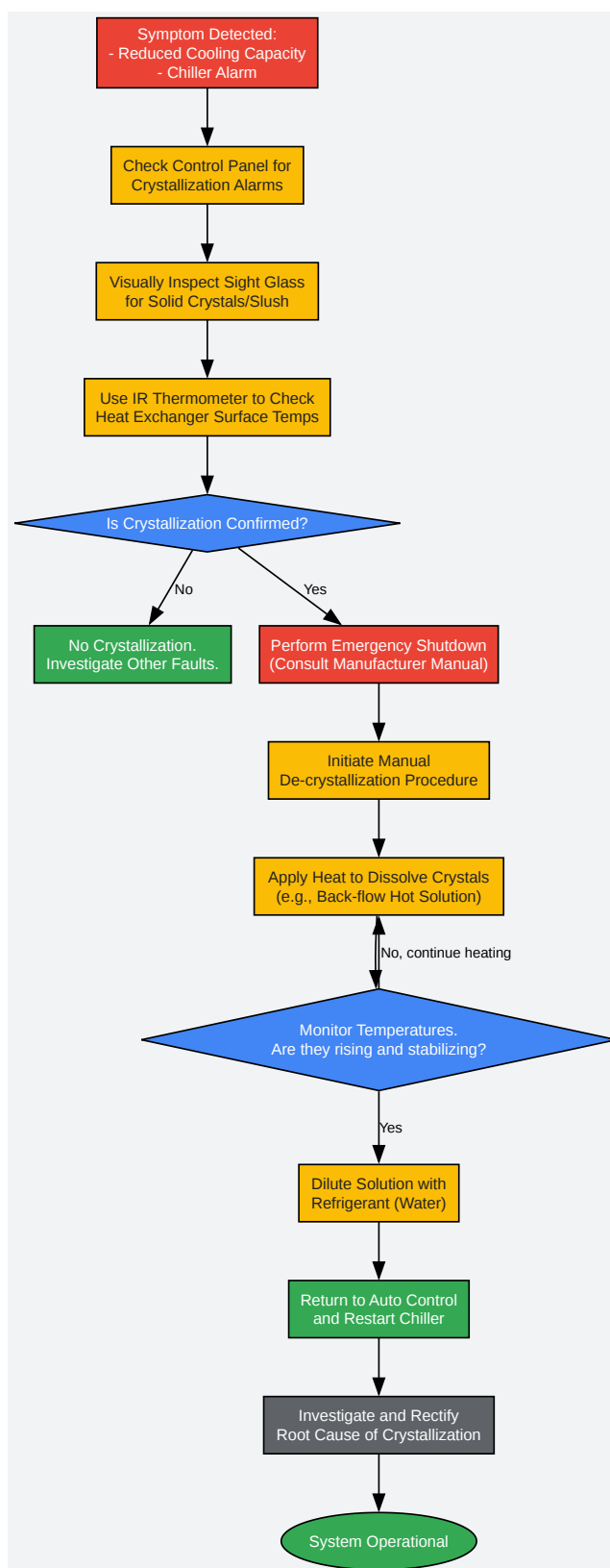
#### Methodology:

- Stock Solution Preparation: a. Prepare a concentrated LiBr stock solution by mixing analytical grade LiBr with doubly distilled, deionized water. b. Filter the solution through a 0.2  $\mu\text{m}$  filter to remove any particulate impurities. c. Accurately determine the concentration of the stock solution using the method described in Protocol 1 or by measuring its specific density and refractive index and comparing to standard tables.[6]
- Sample Preparation: a. Dispense a precise volume (e.g., 25 mL) of the stock LiBr solution into a series of test tubes. One tube will serve as the control (no additive). b. To the other test tubes, add the crystallization inhibitor at the desired concentration (e.g., 500 ppm). Use an analytical balance for precise measurement of the additive. c. Seal the test tubes and heat

them for a set period (e.g., 24 hours at 50°C) to ensure complete dissolution of the additive.  
[6]

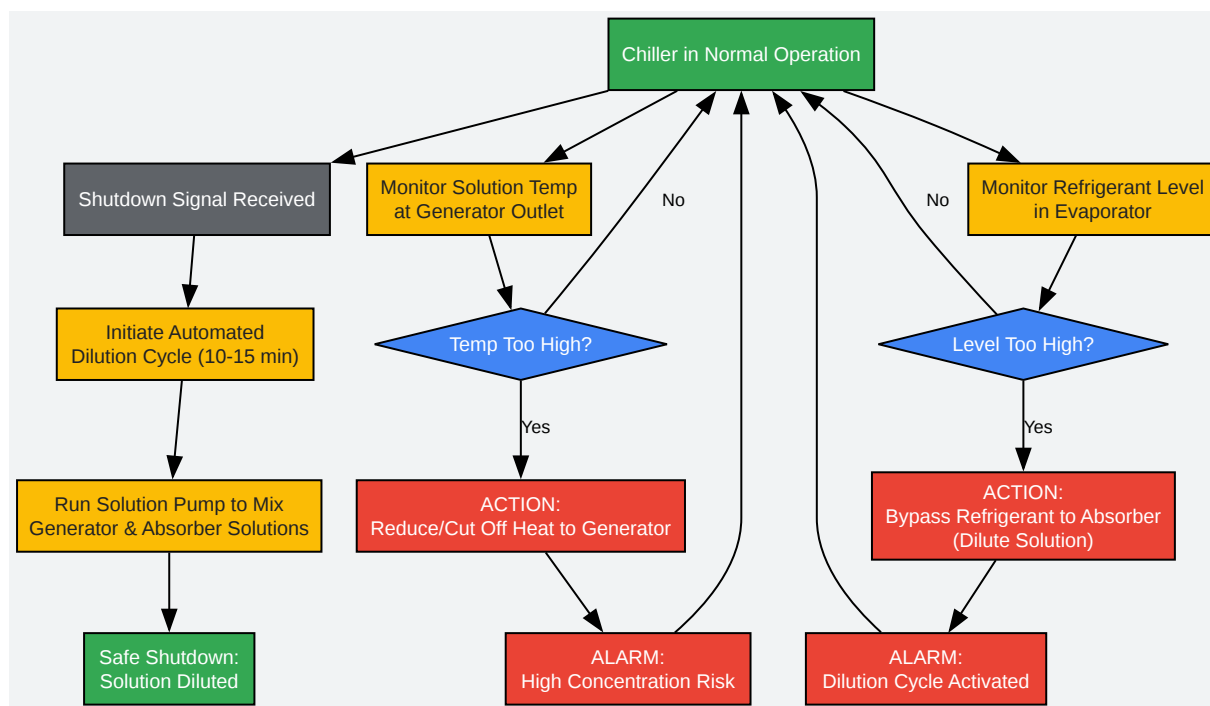
- **Crystallization Point Measurement:** a. Place the test tubes (including the control) into the programmable cooling bath. b. Insert a calibrated thermocouple into each test tube to monitor the solution temperature. c. Program the cooling bath to cool the samples at a slow, controlled rate (e.g., 20°C/hour). [6] A quasi-steady cooling approach with small temperature steps is recommended as the cooling rate can influence the crystallization temperature. [12] d. Continuously record the temperature of each solution over time using the data logging system. e. The onset of crystallization is detected by a slight, sudden increase in the solution's temperature due to the release of the latent heat of crystallization. [6] This inflection point is the crystallization temperature.
- **Data Analysis:** a. Determine the crystallization temperature for the control sample and each sample containing the additive. b. Calculate the crystallization temperature depression for each additive concentration by subtracting the crystallization temperature of the additized sample from that of the control sample. c. Tabulate the results to compare the effectiveness of different additives or concentrations.

## Visualizations



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Caption: Troubleshooting workflow for a lithium bromide crystallization event.



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Caption: Control logic for preventing lithium bromide crystallization.

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